molecular formula C24H22N4O3S B2813692 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide CAS No. 1226433-20-0

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide

Cat. No. B2813692
CAS RN: 1226433-20-0
M. Wt: 446.53
InChI Key: NDNRTJYEBKFXCG-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

This compound exhibits antioxidant properties due to its structural features. Specifically, it contains a dihydroxy-pyranone moiety, which contributes to its ability to scavenge free radicals. Research has shown that the introduction of protecting groups to the free hydroxyl groups of this compound decreases its reducing abilities. Notably, the hydroxyl group at the olefin position significantly impacts its antioxidant activity, emphasizing the importance of the unstable enol structure in the compound .

Flavor and Aroma

From a structural perspective, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one belongs to the class of pyranone compounds. These compounds often exhibit caramel-like flavors. Compared to other caramel-like odorants such as maltol, this compound has better water solubility and imparts a sweeter taste sensation .

Synthetic Chemistry

The compound’s structure provides opportunities for synthetic chemistry. For instance, it can serve as a building block for the synthesis of other molecules. Researchers have explored its reactivity in various reactions, including C–H functionalization pathways. One example is the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, leading to the formation of diverse 1H-indazoles .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15(24(30)26-19-6-4-5-18(13-19)22-14-32-16(2)25-22)28-23(29)12-11-21(27-28)17-7-9-20(31-3)10-8-17/h4-15H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNRTJYEBKFXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide

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